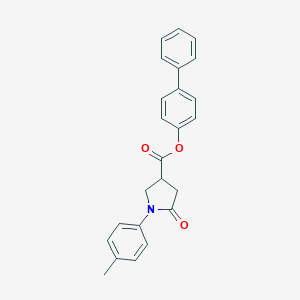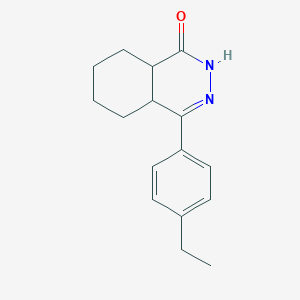
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate, also known as MBOPP, is a synthetic compound that belongs to the class of pyrrolidine carboxylates. This compound has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate involves the inhibition of reactive oxygen species (ROS) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This leads to the upregulation of antioxidant enzymes and the suppression of inflammatory cytokines, resulting in the prevention of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate has been found to exhibit significant biochemical and physiological effects, including the prevention of oxidative stress, inflammation, and cell death. It has also been found to improve mitochondrial function and enhance cellular energy metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate has several advantages for lab experiments, including its high stability, low toxicity, and ease of synthesis. However, its limitations include its low solubility in water and its potential for non-specific binding to proteins.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate. These include the optimization of its synthesis method, the investigation of its potential applications in the treatment of various diseases, and the development of novel derivatives with improved properties. Additionally, the elucidation of its mechanism of action and the identification of its molecular targets could provide valuable insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate involves the reaction of 4-bromobenzaldehyde with 4-methylpropiophenone in the presence of a base to form 1-(4-methylphenyl)-1-oxopropan-2-yl 4-bromobenzene-1-carboxylate. This intermediate product is then reacted with pyrrolidine-3-carboxylic acid to form 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Eigenschaften
Produktname |
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
|---|---|
Molekularformel |
C21H20BrNO4 |
Molekulargewicht |
430.3 g/mol |
IUPAC-Name |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H20BrNO4/c1-13-3-5-15(6-4-13)20(25)14(2)27-21(26)16-11-19(24)23(12-16)18-9-7-17(22)8-10-18/h3-10,14,16H,11-12H2,1-2H3 |
InChI-Schlüssel |
RRJVFNWSEJPLLR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate](/img/structure/B270999.png)
![2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271001.png)









![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)

